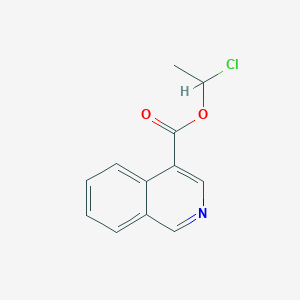
2-(2-naphthalen-2-yloxyethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthalen-2-yloxyethyl)guanidin ist eine chemische Verbindung mit der Summenformel C13H15N3O. Es ist ein Derivat von Guanidin, das für seine hohe Basizität und seine Fähigkeit zur Bildung von Wasserstoffbrückenbindungen bekannt ist. Diese Verbindung enthält einen Naphthalinring, einen polycyclischen aromatischen Kohlenwasserstoff, der über eine Ethoxybrücke mit einer Guanidingruppe verbunden ist. Das Vorhandensein des Naphthalinrings verleiht der Verbindung einzigartige chemische Eigenschaften, wodurch sie in verschiedenen wissenschaftlichen Bereichen von Interesse ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Naphthalen-2-yloxyethyl)guanidin beinhaltet typischerweise die Reaktion von 2-Naphthol mit 2-Chlorethylamin zur Bildung von 2-(2-Naphthalen-2-yloxy)ethylamin. Dieser Zwischenstoff wird dann mit einem Guanidilierungsmittel wie S-Methylisothioharnstoff oder Di(imidazol-1-yl)methanimin umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen erfordern oft milde Temperaturen und das Vorhandensein einer Base, um die Bildung der Guanidingruppe zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(2-Naphthalen-2-yloxyethyl)guanidin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Kristallisations- oder Chromatographietechniken erzielt, um eine hohe Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Naphthalen-2-yloxyethyl)guanidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Naphthalinring kann oxidiert werden, um Naphthochinon-Derivate zu bilden.
Reduktion: Die Guanidingruppe kann reduziert werden, um Amin-Derivate zu bilden.
Substitution: Die Ethoxybrücke kann nukleophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden
Hauptprodukte, die gebildet werden
Oxidation: Naphthochinon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Guanidin-Derivate
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthalen-2-yloxyethyl)guanidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Katalysator in organischen Reaktionen verwendet
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese von funktionalisierten Polymeren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Naphthalen-2-yloxyethyl)guanidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Guanidingruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und deren Struktur und Funktion beeinflussen. Außerdem kann der Naphthalinring mit aromatischen Resten in Proteinen interagieren und deren Aktivität beeinflussen. Diese Wechselwirkungen können verschiedene biochemische Prozesse modulieren, was zu den beobachteten Wirkungen der Verbindung führt .
Wirkmechanismus
The mechanism of action of 2-(2-naphthalen-2-yloxyethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Naphthalen-2-yloxy)ethylamin: Ein Zwischenprodukt bei der Synthese von 2-(2-Naphthalen-2-yloxyethyl)guanidin.
Naphthochinon-Derivate: Produkte der Oxidation des Naphthalinrings.
Einzigartigkeit
2-(2-Naphthalen-2-yloxyethyl)guanidin ist aufgrund der Kombination des Naphthalinrings und der Guanidingruppe einzigartig. Diese Kombination verleiht besondere chemische Eigenschaften, wie z. B. hohe Basizität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, wodurch es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist .
Eigenschaften
CAS-Nummer |
46819-60-7 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-yloxyethyl)guanidine |
InChI |
InChI=1S/C13H15N3O/c14-13(15)16-7-8-17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H4,14,15,16) |
InChI-Schlüssel |
NXKXIGPZLVLLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


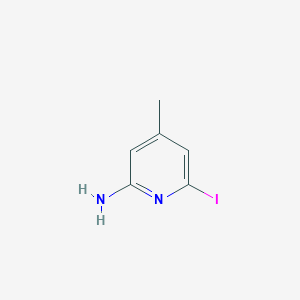
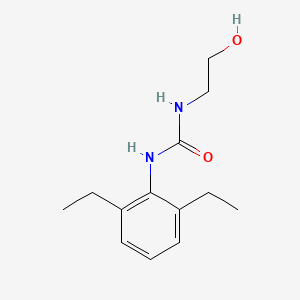
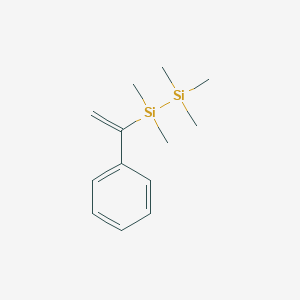




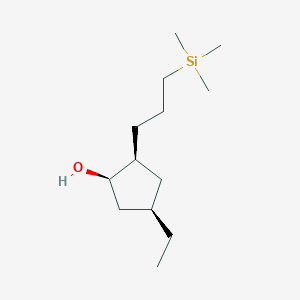

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)

